N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, linked via a methylene bridge to a 2,3-dihydro-1,4-benzodioxine-5-carboxamide moiety. This structure integrates a planar, electron-deficient triazine ring with a benzodioxine system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-21-14-17-11(18-15(19-14)22-2)8-16-13(20)9-4-3-5-10-12(9)24-7-6-23-10/h3-5H,6-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYGRSVBOYQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable amine and a carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibit significant anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by targeting specific metabolic pathways involved in cell proliferation and survival .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Agricultural Applications
2.1 Herbicidal Activity
this compound has been evaluated for its herbicidal properties. It acts as a selective herbicide by inhibiting specific enzymes in plants that are crucial for growth and development. This selectivity allows it to target weeds without harming crops .
2.2 Plant Growth Regulation
Additionally, the compound has been explored as a plant growth regulator. Its application can enhance plant resilience to environmental stressors and improve yield by promoting root development and nutrient uptake .
Biochemical Research
3.1 Enzyme Inhibition Studies
In biochemical research, this compound is utilized as an enzyme inhibitor in various assays. Its ability to specifically inhibit enzymes involved in metabolic pathways makes it a valuable tool for studying enzyme kinetics and mechanisms .
3.2 Drug Development
The compound serves as a scaffold for drug development due to its unique structural features. Researchers are synthesizing analogs to enhance potency and selectivity against specific biological targets . The ongoing exploration of its derivatives continues to yield promising candidates for further pharmaceutical development.
Case Studies
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves the formation of reactive intermediates that facilitate various chemical transformations. The triazine ring acts as an electron-withdrawing group, enhancing the reactivity of the compound. The dioxine moiety provides additional sites for nucleophilic attack, making the compound highly versatile in different reaction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs sharing key structural motifs: N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide (CAS 620-056-5) and RO 116 1148 (N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide).
Structural and Physicochemical Properties
Functional Group Analysis
- Triazine vs. Piperidine: The target compound’s triazine ring provides electron-deficient aromaticity, enabling π-π stacking and hydrogen bonding with biological targets.
Benzodioxine Carboxamide vs. Fluorophenyl Sulfonamide :
The benzodioxine carboxamide in the target compound and RO 116 1148 may improve metabolic stability due to reduced oxidative metabolism. CAS 620-056-5’s fluorophenyl sulfonamide group increases lipophilicity (higher XLogP) and introduces electronegative fluorine atoms, which could enhance binding affinity but reduce solubility .
Hypothetical Pharmacokinetic Implications
- Target Compound : Moderate logP (1.8) suggests balanced solubility and permeability. The triazine’s hydrogen-bond acceptors may favor target engagement but could limit blood-brain barrier penetration.
- CAS 620-056-5 : Higher molecular weight (493 g/mol) and fluorine atoms may prolong metabolic half-life but reduce oral bioavailability.
- RO 116 1148 : Lower molecular weight (332 g/mol) and piperidine’s basicity likely enhance solubility, making it more suitable for CNS applications .
Notes
- Limitations : Direct comparative pharmacological data are absent in the provided evidence; analysis relies on structural inference.
- Contradictions : CAS 620-056-5’s sulfonamide group introduces polar sulfonyl moieties, yet its higher XLogP (2.5) suggests conflicting solubility trends.
- Research Gaps : Experimental validation of binding affinities, metabolic stability, and toxicity profiles is needed for conclusive comparisons.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article seeks to provide a comprehensive overview of its biochemical properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine moiety and a benzodioxine framework. The presence of the dimethoxy groups enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | This compound |
Antiviral Activity
Research indicates that compounds derived from triazine structures exhibit significant antiviral properties. In particular, studies have shown that derivatives similar to this compound demonstrate activity against various viruses. For instance:
- HIV Integrase Inhibition: A related study highlighted the synthesis of compounds with anti-HIV activity. The docking studies revealed that these compounds interact with the integrase enzyme similarly to known inhibitors .
Anticancer Properties
The benzodioxine component is associated with anticancer activity. Compounds featuring this moiety have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Specific studies have documented:
- Mechanisms of Action: The anticancer effects are believed to be mediated through the induction of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation: It could interact with specific receptors on cell membranes, influencing cellular signaling pathways.
- Gene Expression Alteration: The compound might affect gene expression profiles associated with disease processes.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiviral Efficacy: A study evaluated the efficacy of triazine derivatives against HIV and reported promising results with low cytotoxicity .
- Anticancer Activity Assessment: A series of experiments demonstrated that benzodioxine derivatives could significantly reduce the viability of cancer cells in vitro while sparing normal cells .
Q & A
Basic: What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide?
The synthesis typically involves coupling reactions between functionalized triazine and benzodioxine precursors. For example:
- Step 1 : Activation of the triazine moiety (e.g., 4,6-dimethoxy-1,3,5-triazine) with a methyl group via nucleophilic substitution, using reagents like methylamine derivatives under reflux conditions in DMF .
- Step 2 : Formation of the carboxamide bond between the activated triazine-methyl intermediate and 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This step often employs coupling agents such as EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous solvents .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .
Monitoring : Reaction progress is tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Basic: How is this compound characterized structurally, and what analytical methods are critical?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key peaks include methoxy protons (~δ 3.8–4.0 ppm) and benzodioxine aromatic protons (δ 6.5–7.2 ppm). The triazine-methyl group appears as a singlet (~δ 4.5 ppm) .
- IR Spectroscopy : Confirms carboxamide formation (C=O stretch ~1650–1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water) ensures purity (>95%) .
Advanced: How can reaction yields be optimized for the triazine-methyl intermediate?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .
- Temperature Control : Reflux (~80–100°C) accelerates reactivity but must avoid decomposition; lower temperatures (40–60°C) are used for acid-sensitive intermediates .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
Advanced: What mechanisms underpin its potential biological activity, and how are these studied?
- Hypothesized Mechanisms : The triazine core may inhibit enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding, while the benzodioxine moiety could modulate cellular receptors (e.g., GPCRs) .
- Experimental Validation :
- Enzyme Assays : IC₅₀ determination using spectrophotometric methods (e.g., NADPH oxidation for reductase inhibition) .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinities to target proteins .
Advanced: How do structural modifications (e.g., substituent variation) affect its physicochemical properties?
- Case Study : Replacing methoxy groups on the triazine ring with chloro groups (e.g., 4,6-dichloro-1,3,5-triazine) increases electrophilicity but reduces solubility.
- Impact on Reactivity : Chloro derivatives show faster coupling kinetics but require stricter anhydrous conditions .
- Solubility : LogP calculations (ChemAxon) predict chloro-substituted analogs as more lipophilic (LogP +0.5–1.0) .
Advanced: How can DFT/TD-DFT studies guide the design of derivatives with enhanced activity?
- Methodology :
- Geometry Optimization : B3LYP/6-31G(d) basis sets refine molecular structures and identify reactive sites (e.g., carboxamide carbonyl) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; narrower gaps (~4–5 eV) suggest higher reactivity .
- Applications : Predict charge-transfer interactions in enzyme binding pockets, guiding substituent selection for improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
